Octyl disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(octyldisulfanyl)octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34S2/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROCLDYPZXMJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSSCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231614 | |
| Record name | Dioctyl disulphide | |
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Molecular Weight |
290.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-27-5 | |
| Record name | Dioctyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octyl disulfide | |
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| Record name | Octyl disulfide | |
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| Record name | Dioctyl disulphide | |
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| Record name | Dioctyl disulphide | |
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| Record name | OCTYL DISULFIDE | |
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Mechanistic Investigations of Octyl Disulfide Reactivity
Thiol-Disulfide Exchange Reactions Involving Octyl Disulfide
Thiol-disulfide exchange is a fundamental reaction in which a thiol group (R-SH) reacts with a disulfide bond (R'-S-S-R''), resulting in the formation of a new disulfide and a new thiol. This process is critical in various biological and chemical systems, including protein folding and redox signaling. nih.govnih.gov The reaction involving this compound follows the general mechanism established for other disulfides.
The widely accepted mechanism for thiol-disulfide exchange is a direct bimolecular nucleophilic substitution (SN2) reaction. nih.govlibretexts.orgresearchgate.net The key steps in this process are:
Deprotonation of the Thiol: The reaction is initiated by the deprotonation of a thiol to form a thiolate anion (RS⁻). nih.gov The thiolate is a much stronger nucleophile than its corresponding thiol. researchgate.net This step is highly dependent on the pH of the medium.
Nucleophilic Attack: The thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the this compound bond. nih.govlibretexts.org This attack occurs along the axis of the sulfur-sulfur bond. nih.gov
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the attacking sulfur and the leaving sulfur are positioned at the apical positions. nih.gov In this state, the negative charge is distributed across both the attacking and leaving sulfur atoms. researchgate.net
Formation of New Bonds: The sulfur-sulfur bond of the original disulfide is cleaved, and a new disulfide bond is formed. The original thiol is oxidized to a disulfide, and one of the sulfur atoms from the original disulfide is reduced, forming a new thiolate anion which is subsequently protonated to a thiol. nih.gov
This process is essentially a series of two SN2-like events, with sulfur atoms acting as the nucleophile, electrophile, and leaving group. libretexts.orglibretexts.org While disulfides are typically viewed as electrophiles, under specific conditions where they are held in proximity to an electrophile, they can also exhibit nucleophilic character. digitellinc.com
The rate of thiol-disulfide exchange reactions is significantly influenced by several environmental and structural factors. nih.govnih.gov
pH: The reaction rate is highly pH-dependent. Since the thiolate anion is the reactive nucleophile, conditions that favor its formation accelerate the reaction. nih.gov Therefore, the rate of exchange increases with pH, particularly as the pH approaches and exceeds the pKa of the attacking thiol.
Solvent: The nature of the solvent plays a crucial role. Theoretical calculations suggest that hydrophobic (nonpolar) environments can catalyze the exchange reaction. researchgate.net This is because the charge in the transition state is more distributed than in the reactant thiolate, making it more stable in less polar solvents. researchgate.net
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of thiol-disulfide exchange by providing the necessary activation energy.
Steric Hindrance: The accessibility of the disulfide bond to the incoming nucleophile affects the reaction rate. Steric bulk around the sulfur-sulfur bond can hinder the approach of the thiolate, slowing the reaction.
Radical-Mediated Exchange: While the SN2 mechanism is common, exchange can also occur through oxidative pathways involving thiyl radicals (RS•). nih.govrsc.org The stability of the thiyl radicals formed can influence the rate and pathway of the exchange, with more stable radicals potentially altering the kinetics. rsc.org
| Factor | Influence on Reaction Rate | Rationale |
| Increasing pH | Increases | Favors formation of the more nucleophilic thiolate anion. nih.gov |
| Nonpolar Solvent | Increases | Stabilizes the charge-delocalized transition state. researchgate.net |
| Increasing Temperature | Increases | Provides higher activation energy for the reaction. |
| Steric Hindrance | Decreases | Hinders the SN2 attack on the disulfide bond. |
Redox Interconversions of this compound and Corresponding Thiols
The interconversion between this compound and its corresponding thiol, octanethiol, is a fundamental redox process. The disulfide represents the oxidized state, while the two thiol molecules represent the reduced state. libretexts.org
The cleavage of the disulfide bond in this compound yields two molecules of 1-octanethiol (B94742). This reduction can be achieved through several methods:
Hydrogenolysis: This process involves the cleavage of the S-S bond by reaction with hydrogen, typically in the presence of a catalyst. Studies on dialkyl disulfides show that transition metal sulfides, such as cobalt sulfide (B99878) or nickel-molybdenum (B8610338) and cobalt-molybdenum bimetallic sulfides, are effective catalysts for this transformation. researchgate.net The reaction selectively cleaves the S-S bond to produce the corresponding thiol with high yield, especially at temperatures around 200°C. researchgate.netresearchgate.net A proposed major pathway involves the initial cleavage of the S-S bond, followed by hydrogenation. researchgate.net
Reduction by Other Thiols: A high concentration of a reducing thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), can drive the equilibrium of a thiol-disulfide exchange reaction towards the reduction of the disulfide. libretexts.org Glutathione (B108866) is a key biological reductant that performs this function within cells. libretexts.orgyoutube.com
Reduction by Phosphines: Water-soluble phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are highly effective and widely used for reducing disulfide bonds in biological systems. nih.gov The mechanism involves a nucleophilic attack by the phosphorus atom on a sulfur atom of the disulfide bond. nih.gov
Reduction by Hydride Reagents: Strong reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride can also cleave disulfide bonds to form thiols. digitellinc.com
| Reduction Method | Reagent/Catalyst | Typical Conditions |
| Catalytic Hydrogenolysis | H₂ with Co, Ni, Mo sulfide catalysts | ~200°C, atmospheric pressure researchgate.net |
| Thiol-Disulfide Exchange | Dithiothreitol (DTT), Glutathione (GSH) | Aqueous buffer, excess thiol libretexts.org |
| Phosphine Reduction | Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous solution nih.gov |
| Hydride Reduction | Sodium borohydride (NaBH₄) | Alcoholic or aqueous solution digitellinc.com |
The formation of this compound from 1-octanethiol is an oxidative coupling reaction. This can be accomplished using a variety of oxidants and conditions.
Air/Oxygen Oxidation: Thiols can be oxidized by molecular oxygen from the air. This reaction is often slow but can be accelerated by the presence of a base, such as triethylamine (B128534) (Et₃N), and by sonication. rsc.org Bio-inspired organocatalysts can also facilitate the oxidation of thiols to disulfides using molecular oxygen. rsc.org
Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is an effective and environmentally benign oxidant for this transformation. The reaction is typically catalyzed by an iodide source, such as potassium iodide or molecular iodine. researchgate.net
Halogen Oxidation: Mild oxidizing agents like bromine (Br₂) or iodine (I₂) can be used to oxidize thiols to disulfides. The reaction proceeds through a sulfenyl bromide or iodide intermediate, which is then attacked by another thiolate molecule in an SN2 reaction to form the disulfide bond. youtube.com
Sulfoxide (B87167) Oxidation: In the presence of a halogen-hydrogen halide catalyst (e.g., HBr), sulfoxides such as dimethyl sulfoxide (DMSO) can oxidize alkyl thiols to disulfides at temperatures below 100°C. google.com
| Oxidation Method | Reagent/Catalyst | Key Features |
| Air Oxidation | O₂, Et₃N, ultrasound | Environmentally friendly; accelerated by base and sonication. rsc.org |
| Peroxide Oxidation | H₂O₂, Iodide catalyst | Mild and clean reaction conditions. researchgate.net |
| Halogen Oxidation | I₂ or Br₂ | Proceeds via a sulfenyl halide intermediate. youtube.com |
| Sulfoxide Oxidation | DMSO, HBr catalyst | Effective for various alkyl thiols. google.com |
Catalyzed Transformations Involving this compound
Beyond simple redox interconversion with its thiol, this compound can participate in several catalyzed transformations.
Catalyzed Oxidation to Thiolsulfinates: While strong oxidation can lead to sulfonic acids, controlled oxidation of disulfides can yield thiolsulfinates. This reaction can be catalyzed by cyclic seleninate esters using hydrogen peroxide as the oxidant. nih.gov This demonstrates that the disulfide bond can be further oxidized under specific catalytic conditions.
Disulfide as a Photocatalyst: Organic disulfides, including this compound, can function as versatile catalysts in photoreactions. beilstein-journals.org Upon photoirradiation, the disulfide bond can undergo homolytic cleavage to form two thiyl radicals (RS•). These highly reactive radicals can then initiate or participate in a variety of subsequent reactions, acting as hydrogen atom transfer (HAT) catalysts or reversibly adding to unsaturated bonds to promote cyclizations, isomerizations, and other transformations. beilstein-journals.orgresearchgate.net
Disulfide-Catalyzed Ring Expansion: In specific synthetic applications, a disulfide like diphenyl disulfide can catalyze the ring expansion of vinyl spiro epoxides. The reaction is initiated by the addition of a photolytically generated thiyl radical to the vinyl group. beilstein-journals.org
Rhodium-Catalyzed S-S Bond Cleavage and Organosulfur Compound Formation
Rhodium complexes have been identified as efficient catalysts for the cleavage of the S-S bond in disulfides, including aliphatic variants like dithis compound. nih.govdntb.gov.uaresearchgate.netnih.gov This catalytic activity facilitates the transfer of organothio groups to various organic molecules, providing a versatile route for the synthesis of a diverse range of organosulfur compounds. nih.govdntb.gov.uaresearchgate.netnih.gov The reactions are often reversible and involve chemical equilibria, allowing for the interconversion of different organosulfur species. nih.govdntb.gov.uaresearchgate.netnih.gov
One notable application is the rhodium-catalyzed hydrogenation of dithis compound. In a study, treating dithis compound with hydrogen gas at 1 atmosphere in the presence of a rhodium catalyst, RhH(PPh₃)₄, in refluxing toluene (B28343) resulted in a 90% yield of 1-octanethiol within 30 minutes. nih.gov
Rhodium catalysts also enable the insertion of unsaturated molecules like alkynes and alkenes into the S-S bond of disulfides. nih.gov While palladium catalysts have been used for similar reactions with diaryl disulfides, rhodium catalysis is effective for less reactive aliphatic disulfides. nih.gov For instance, rhodium complexes can catalyze the reaction between 1-alkynes and disulfides, which exists in equilibrium with the corresponding 1-thioalkyne and thiol. nih.gov The rhodium catalyst can also facilitate the oxidation of thiols back to disulfides in the presence of oxygen, driving the reaction towards the formation of 1-thioalkynes. nih.gov
The general mechanism for these rhodium-catalyzed reactions involves the formation of a C-Rh-SR intermediate, where 'R' represents the octyl group. nih.gov This intermediate can be generated from either the disulfide or from a product containing a C-S bond, highlighting the reversible nature of these transformations. nih.gov
Table 1: Rhodium-Catalyzed Hydrogenation of Dithis compound nih.gov
| Reactant | Catalyst | Conditions | Product | Yield |
| Dithis compound | RhH(PPh₃)₄ (0.5 mol%) | H₂ (1 atm), Toluene, Reflux, 0.5 h | 1-Octanethiol | 90% |
Photoinduced and Radical-Mediated Reactions
The S-S bond in disulfides is susceptible to cleavage under photoirradiation, leading to the formation of thiyl radicals (RS•). beilstein-journals.orgresearchgate.netnih.gov These highly reactive intermediates can participate in a variety of chemical transformations. beilstein-journals.orgresearchgate.netnih.gov The process is reversible, and thiyl radicals can readily add to unsaturated carbon-carbon multiple bonds, making disulfides effective catalysts for various functionalization reactions under mild conditions. beilstein-journals.orgresearchgate.net
Thiyl radicals generated from the photolysis of disulfides can act as hydrogen atom transfer (HAT) catalysts. beilstein-journals.orgresearchgate.net In the presence of a hydrogen donor, they can be converted to thiols, which are also active HAT catalysts. beilstein-journals.org This reactivity has been harnessed in photoredox catalysis for reactions such as reductive dehalogenation and radical cyclizations. beilstein-journals.org
The interaction of thiyl radicals with alkenes is a key step in many photoinduced reactions. The radical adds to the double bond to form a carbon-centered radical. rsc.org This intermediate can then undergo further reactions depending on the reaction conditions. In the presence of thiols, a thiol-ene reaction occurs. rsc.orgnsf.gov Alternatively, the carbon-centered radical can react with another disulfide molecule in a disulfide-ene reaction. rsc.org
Visible light can also mediate the cleavage of the S-S bond in certain disulfides, particularly in the presence of an olefin, through the formation of a disulfide-olefin charge-transfer complex. tue.nl This complex facilitates the dissociation of the S-S bond, initiating radical chain reactions that can lead to the oxidative cleavage of the C=C bond. tue.nl
Table 2: Products of Photoinduced Reactions of Disulfides
| Reaction Type | Key Intermediate | Major Product(s) |
| Thiol-ene Reaction | Carbon-centered radical | Thioether |
| Disulfide-ene Reaction | Carbon-centered radical | Dithioether |
| Reductive Dehalogenation | Thiyl radical, Thiol | Dehalogenated product |
| Oxidative C=C Cleavage | Dioxetane | Ketones, Aldehydes |
Enzymatic Reduction and Isomerization of Disulfide Bonds
In biological systems, the reduction and isomerization of disulfide bonds are crucial processes, often catalyzed by specific enzymes. nih.govnih.govembopress.orgfrontiersin.org While research directly on this compound is limited in this context, the general principles of enzymatic disulfide bond manipulation are well-established and applicable.
Enzymes such as thioredoxin and glutaredoxin are responsible for the reduction of disulfide bonds in the cytosol and nucleus. nih.gov These enzymes utilize reduced cofactors like glutathione as electron donors. nih.gov Another important family of enzymes is the protein disulfide isomerases (PDIs), which are found in the endoplasmic reticulum of eukaryotic cells and the periplasm of prokaryotes. nih.govembopress.orgfrontiersin.org PDIs catalyze both the formation and isomerization of disulfide bonds during protein folding. nih.govembopress.orgfrontiersin.org They act as protein oxidants to facilitate disulfide formation and can also correct non-native disulfide bonds through isomerization. nih.govembopress.org
The catalytic mechanism of these enzymes often involves a conserved active site containing cysteine residues, similar to thioredoxin. nih.govfrontiersin.org These cysteines participate in thiol-disulfide exchange reactions with the substrate. frontiersin.org For instance, gamma-interferon-inducible lysosomal thiol reductase (GILT) is a lysosomal enzyme that reduces disulfide bonds at an acidic pH, a process necessary for the degradation of proteins. nih.gov GILT also possesses a thioredoxin-like active site. nih.gov
The isomerization of disulfide bonds is a critical step in the correct folding of proteins with multiple disulfide bridges. pnas.org Enzymes like DsbC in Escherichia coli are specialized isomerases that can resolve incorrect disulfide pairings that may form during oxidative protein folding. pnas.org
Cleavage Mechanisms of this compound Bonds
The cleavage of the S-S bond in this compound can be achieved through various non-catalytic methods, including thermal, chemical, and reductive processes.
Thermal and Chemical Degradation Pathways
Chemical degradation of disulfide bonds can occur under various conditions. For example, under basic conditions, disulfide bonds in peptides like Octreotide can undergo cleavage. researchgate.net Anionic pathways for disulfide exchange can be initiated in basic conditions, where a thiolate anion attacks the disulfide bond. researchgate.net Radical-mediated degradation can also be induced by radical initiators, leading to the homolytic cleavage of the S-S bond. researchgate.net
Hydrogenolysis of Iso-octyl Thioglycolate Disulfides
Hydrogenolysis is a chemical reaction that involves the cleavage of a bond by hydrogen. This method has been effectively used to cleave the disulfide bond in iso-octyl thioglycolate disulfides, which are oxidation products found in the distillation residue of iso-octyl thioglycolate production. researchgate.netresearchgate.net This process allows for the recovery of valuable iso-octyl thioglycolate from the waste stream. researchgate.netresearchgate.net
The hydrogenolysis can be carried out using a supported palladium catalyst with hydrogen gas under relatively mild conditions. researchgate.net It has also been achieved using a combination of zinc and hydrochloric acid to generate hydrogen in situ. researchgate.net The reaction mechanism involves the cleavage of the disulfide bond to regenerate the corresponding thiol, in this case, iso-octyl thioglycolate. researchgate.netresearchgate.net Studies on the hydrogenation of dinitrodiphenyl (B12803432) disulfides using sulfided NiMo/γ-Al₂O₃ catalysts suggest that the major pathway involves an initial cleavage of the S-S bond followed by the reduction of other functional groups. researchgate.net
Advanced Analytical and Spectroscopic Characterization of Octyl Disulfide
Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are fundamental in isolating octyl disulfide from complex mixtures and accurately determining its concentration. Gas chromatography and high-performance liquid chromatography are the primary methods employed for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. emerypharma.com In this method, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the chromatography column. The separated components then enter the mass spectrometer, which provides detailed information about their mass-to-charge ratio, aiding in identification. youtube.com
One study successfully identified and quantified di-n-octyl disulfide (DOD) in a complex metalworking fluid using GC-MS. nih.govcdc.gov The analysis was facilitated by a differential permeation method to reduce background interference from the mineral oil matrix. nih.gov Identification of DOD was confirmed through retention time and mass spectral comparisons. cdc.gov For purity analysis, the total ion current (TIC) chromatogram can be used to estimate the purity of this compound. For instance, a study estimated the purity of a DOD sample to be 83.0 ± 0.5%, also identifying the presence of congeners like octyl nonyl disulfide. cdc.gov
Quantitative analysis of this compound by GC-MS often involves the use of an internal standard. In the aforementioned study, n-triacontane was used as the internal standard, and quantification was achieved by analyzing the extracted ion chromatogram of the DOD molecular ion (m/z 290) and an ion from the internal standard (m/z 71). nih.govcdc.gov This approach allowed for the determination of DOD concentration in the metalworking fluid to be approximately 0.398 ± 0.034% (w/w) by the internal standard method and 0.387 ± 0.036% (w/w) by the method of standard additions. cdc.govcdc.gov
For enhanced sensitivity, especially at low concentrations, selected ion monitoring (SIM) mode can be employed in GC-MS, where only specific ions of interest are monitored. cdc.gov
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| Column | TG-5MS fused silica (B1680970) capillary column (30m, 0.251mm, 0.1 mm film thickness) or similar |
| Carrier Gas | Helium |
| Injection Mode | Splitless or split, depending on concentration |
| Injector Temperature | Typically 250-280 °C |
| Oven Temperature Program | Initial temperature of 40 °C (hold for 3 min) to 280 °C at a rate of 5 °C/min (hold 5 min) |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | Typically 50-500 amu for full scan |
| Monitored Ions (SIM) | m/z 290 (molecular ion of this compound) |
This table presents typical parameters and may vary based on the specific instrument and application.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds. researchgate.net While direct HPLC analysis of this compound is less common than GC-MS, HPLC methods are extensively used for the general quantification of thiols and disulfides in various matrices. nih.gov
The quantification of total disulfides, including compounds like this compound, often involves a two-step process. First, the total free thiol concentration is determined. Then, the disulfide bonds are reduced to their corresponding thiols, and the total thiol concentration is measured again. The difference between these two measurements provides the quantity of the original disulfides. nih.gov
A common method for thiol quantification involves the use of Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). nih.gov The reaction between a thiol and DTNB produces a colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically or by HPLC. nih.govmurdoch.edu.au This indirect method allows for the determination of the thiol concentration, which is then used to calculate the disulfide concentration after a reduction step. researchgate.net
For direct detection of thiols and disulfides, HPLC systems can be equipped with electrochemical detectors. This approach allows for the simultaneous measurement of various thiols and disulfides in biological samples. nih.gov The choice of stationary phase is critical for achieving good separation. Reversed-phase columns, such as C18, are commonly used for the analysis of organic disulfides. thno.org
Table 2: HPLC Methods for General Disulfide and Thiol Quantification
| Method | Principle | Detection |
|---|---|---|
| Pre-column Derivatization with DTNB | Disulfides are reduced to thiols, which then react with DTNB to form a quantifiable product (TNB). | UV-Vis or Photodiode Array (PDA) |
| Electrochemical Detection | Direct detection of thiols and disulfides based on their electrochemical properties. | Electrochemical Detector |
This table outlines general approaches; specific conditions for this compound would require method development.
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for monitoring chemical reactions involving this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. researchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. core.ac.uk
In the ¹H NMR spectrum of di-n-octyl sulfide (B99878) (a related compound), the signals for the various methylene (B1212753) groups of the octyl chains would appear as multiplets in the upfield region, typically between 0.8 and 2.7 ppm. chemicalbook.com For this compound, the protons on the carbon atom adjacent to the disulfide bond (α-carbons) would be expected to have a distinct chemical shift compared to the other methylene groups in the alkyl chain.
The ¹³C NMR spectrum provides complementary information. A study on octanethiol-protected palladium nanoparticles provided evidence for a dioctyl-disulfide structure on the nanoparticle surface. nih.gov The ¹³C NMR signal for the α-carbon in this dioctyl-disulfide structure was observed around 38 ppm, which is very close to the 39.3 ppm signal of the α-carbons in a free dioctyl-disulfide molecule. nih.gov This demonstrates the utility of ¹³C NMR in confirming the presence of the this compound moiety.
Table 3: Expected NMR Chemical Shifts for this compound
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H (α-CH₂) | ~2.7 | Triplet |
| ¹H (other CH₂) | ~1.2-1.7 | Multiplets |
| ¹H (terminal CH₃) | ~0.9 | Triplet |
| ¹³C (α-C) | ~39 | - |
| ¹³C (other C) | ~22-32 | - |
| ¹³C (terminal C) | ~14 | - |
These are approximate values and can vary based on the solvent and instrument used.
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which aids in structural confirmation. nist.gov The molecular weight of dithis compound is 290.571 g/mol . nist.gov In GC-MS analysis, the molecular ion peak (M⁺) is observed at m/z 290. nih.govcdc.gov
The fragmentation of dialkyl disulfides upon electron ionization has been studied extensively. cdnsciencepub.com Common fragmentation pathways include cleavage of the carbon-sulfur bond, leading to the formation of hydrocarbon ions, and the formation of RS⁺ ions. cdnsciencepub.com Another significant fragmentation pathway for many dialkyl disulfides is an intramolecular hydrogen transfer, resulting in the formation of RSSH⁺ and R'SSH⁺ ions. cdnsciencepub.com For symmetrical disulfides like this compound, this would result in the formation of an octylthiol radical cation. The fragmentation pattern often shows clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org
Advanced MS techniques like electron-transfer dissociation (ETD) combined with collision-induced dissociation (CID) can provide even more detailed structural information, particularly for identifying disulfide linkages in more complex molecules like peptides. nih.gov
Infrared (IR) and Raman spectroscopy are valuable tools for identifying the functional groups present in a molecule. slideshare.net For this compound, these techniques can be used to identify the characteristic vibrations of the C-H, C-S, and S-S bonds.
In the IR spectrum of alkanes, the C-H stretching vibrations are typically observed in the region of 2850-3000 cm⁻¹. pressbooks.publibretexts.org The C-S stretching vibration for thiols and sulfides generally appears in the 600-800 cm⁻¹ region. libretexts.org The S-S stretching vibration in disulfides is often weak in the IR spectrum but gives a more distinct signal in the Raman spectrum, typically in the range of 450-550 cm⁻¹. tandfonline.com
Raman spectroscopy is particularly well-suited for studying the S-S bond. researchgate.net The frequency of the S-S stretching vibration is sensitive to the conformation around the disulfide bond, specifically the C-S-S-C dihedral angle. nih.govnih.gov This makes Raman spectroscopy a useful tool for conformational analysis of disulfides. For instance, one study used IR spectroscopy to show that octanethiol ligands on palladium nanoparticles adopt a gauche conformation, consistent with a dioctyl-disulfide arrangement. nih.gov
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| C-H | Stretching | 2850-3000 | IR, Raman |
| C-S | Stretching | 600-800 | IR, Raman |
| S-S | Stretching | 450-550 | Raman (stronger), IR (weaker) |
These are general ranges and can be influenced by the molecular environment.
Electroanalytical Methods for Redox Characterization
The redox behavior of this compound is a critical aspect of its chemical reactivity, and electroanalytical techniques are powerful tools for its characterization. These methods provide quantitative insights into the thermodynamics and kinetics of electron transfer processes involving the disulfide bond. The primary electrochemical process for dialkyl disulfides, including this compound, is the reduction of the sulfur-sulfur bond, which can be probed using various voltammetric and related techniques.
The electrochemical reduction of disulfides is a topic of significant interest, with applications ranging from biochemistry to materials science. While stoichiometric reagents are commonly used for disulfide reduction, electrocatalytic methods offer a more sustainable and controllable alternative. chemistryviews.org Electrochemical techniques can be employed to study the reduction of a wide array of disulfides, from small molecules to large proteins, highlighting the versatility of this approach. chemistryviews.orgnih.gov
Cyclic voltammetry (CV) is a principal technique for investigating the redox properties of compounds like this compound. dtic.mil In a typical CV experiment, the potential applied to a working electrode is swept linearly with time to a certain vertex potential and then reversed. The resulting current is measured as a function of the applied potential, providing a characteristic voltammogram. For a simple, reversible redox process, the voltammogram exhibits a pair of peaks corresponding to the reduction and oxidation of the analyte.
For dialkyl disulfides, the electrochemical process of interest is the reductive cleavage of the S-S bond, which typically proceeds via a two-electron transfer to yield two thiolate anions, as shown in the following reaction:
RSSR + 2e⁻ → 2RS⁻
The potential at which this reduction occurs is indicative of the stability of the disulfide bond. A more negative reduction potential suggests a more stable disulfide linkage. The electrochemical reduction is often irreversible due to the rapid cleavage of the disulfide bond upon electron transfer, meaning that the corresponding oxidation peak of the thiolate anion back to the disulfide is not always observed at the expected potential on the reverse scan.
Detailed research on the electrochemistry of various disulfides reveals that the reduction potentials and the mechanism of electron transfer can be influenced by several factors, including the molecular structure of the disulfide, the solvent, the electrolyte, and the electrode material. dtic.milnih.govmit.edu For long-chain dialkyl disulfides like this compound, solubility in non-aqueous solvents such as dimethylformamide is a key consideration for electrochemical studies. dtic.mil
While specific experimental data for the electroanalytical characterization of this compound is not extensively documented in publicly available literature, the expected behavior can be inferred from studies on analogous long-chain dialkyl disulfides. The following table provides representative electrochemical data for a generic long-chain dialkyl disulfide, which can be considered as a proxy for this compound under typical experimental conditions.
| Parameter | Representative Value | Technique | Conditions |
| Reduction Peak Potential (Epc) | -1.2 to -1.5 V (vs. Ag/AgCl) | Cyclic Voltammetry | Non-aqueous solvent (e.g., DMF), 0.1 M supporting electrolyte (e.g., TBAPF₆), Glassy Carbon Electrode |
| Electron Transfer Coefficient (α) | 0.3 - 0.5 | Cyclic Voltammetry | Analysis of peak shape and position as a function of scan rate |
| Number of Electrons Transferred (n) | ~2 | Controlled Potential Coulometry | Bulk electrolysis at a potential negative of the reduction peak |
This table presents typical, representative data for a long-chain dialkyl disulfide and should be considered illustrative for this compound in the absence of specific experimental reports.
The electrochemical characterization of this compound is also relevant in the context of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. acs.org While the focus of this article is on the compound itself, it is noteworthy that the electrochemical behavior of the disulfide bond is fundamental to the formation and stability of such layers.
Computational and Theoretical Studies of Octyl Disulfide
Quantum Mechanical Investigations of Molecular Structure and Conformation
Quantum mechanical calculations are essential for determining the precise three-dimensional structure of molecules and their preferred conformations.
Density Functional Theory (DFT) is a widely adopted quantum mechanical method for calculating the electronic structure of molecules. It provides approximations for molecular energies, electron densities, and orbital energies ossila.comresearchgate.netnih.govcmu.edu. DFT calculations allow for the optimization of molecular geometries, yielding detailed information about bond lengths, bond angles, and dihedral angles. For octyl disulfide, DFT methods would be employed to find the most stable conformers by minimizing the molecule's total electronic energy nih.govresearchgate.netmdpi.com.
These calculations can also determine the strength of chemical bonds, such as the S-S bond, through the calculation of Bond Dissociation Energies (BDEs). For aliphatic disulfides, which include this compound, BDE values are typically in the range of 60-63 kcal/mol frontiersin.org. Such data is crucial for predicting the molecule's stability and its propensity to undergo reactions involving bond cleavage.
Table 1: Representative Geometrical and Stability Parameters for Aliphatic Disulfides
| Parameter | Value | Notes |
| S-S Bond Dissociation Energy (BDE) | ~60-63 kcal/mol | Typical for aliphatic disulfides frontiersin.org |
| S-S Bond Length | Not specified | DFT calculations provide these values. |
| C-S Bond Length | Not specified | DFT calculations provide these values. |
| C-S-S Bond Angle | Not specified | DFT calculations provide these values. |
| C-C-C Bond Angle | Not specified | DFT calculations provide these values. |
| C-S-S-C Dihedral Angle | Not specified | DFT calculations provide these values for conformation. |
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of understanding molecular reactivity ossila.commdpi.com. DFT calculations are instrumental in determining the energies of these orbitals and the resulting HOMO-LUMO gap ossila.comresearchgate.netmdpi.com.
The HOMO represents the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons mdpi.com. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity; a smaller gap generally correlates with higher reactivity and a greater tendency to undergo chemical transformations ossila.commdpi.com. Visualizing the electron density distribution within these frontier orbitals can also highlight specific atoms or regions within this compound that are most likely to participate in chemical reactions mdpi.com.
Table 2: Representative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Notes |
| HOMO | Not specified | DFT calculations provide these values. |
| LUMO | Not specified | DFT calculations provide these values. |
| HOMO-LUMO Gap | Not specified | DFT calculations provide these values. |
Reaction Pathway Modeling and Transition State Analysis
Understanding how this compound might react requires modeling potential reaction pathways and identifying transition states. Computational methods are crucial for mapping the energy landscape of chemical transformations ucsb.edufossee.in.
Techniques such as the Nudged Elastic Band (NEB) method or synchronous transit-guided quasi-Newton (QST) methods are employed to locate the transition state, which represents the highest energy point along the minimum energy path connecting reactants to products ucsb.edufossee.inyoutube.com. The Intrinsic Reaction Coordinate (IRC) is then used to trace the path from the transition state to the initial reactants and final products fossee.in. The activation energy, defined as the energy difference between the reactants and the transition state, is a critical parameter that dictates the rate of a chemical reaction ucsb.edufossee.in. For example, in SN2-type reactions, activation energies can range from approximately 16 to 19 kcal/mol fossee.inacs.org. While specific reactions of this compound are not detailed in the provided snippets, these methodologies are fundamental for predicting its reactivity, particularly concerning the cleavage or modification of the disulfide bond.
Table 3: Representative Activation Energies for Chemical Reactions
| Reaction Type | Activation Energy (kcal/mol) | Notes |
| SN2 Reactions | ~16 - 19 | Representative values from related studies fossee.inacs.org |
| Disulfide Cleavage | Not specified | Computational modeling can determine these values. |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment at an atomic level researchgate.netresearchgate.netacs.orgnih.gov. These simulations utilize force fields, such as GAFF, OPLS, or AMBER, to describe the interactions between atoms and molecules researchgate.netacs.orgnih.gov.
MD simulations can reveal how this compound molecules interact with each other and with solvent molecules, influencing properties such as solubility, aggregation, and conformational dynamics researchgate.netacs.orgnih.gov. The long alkyl chains of this compound are expected to play a significant role in these intermolecular interactions, affecting molecular packing and self-assembly behavior researchgate.netacs.org. By analyzing the trajectories of simulated molecules, researchers can quantify intermolecular forces, including van der Waals forces, electrostatic interactions, and potential hydrogen bonding researchgate.netnih.gov. These simulations are valuable for understanding how this compound behaves in bulk phases or at interfaces.
Table 4: Types of Intermolecular Interactions Studied via MD Simulations
| Interaction Type | Description | Relevance to this compound |
| Van der Waals Forces | Weak, short-range attractions and repulsions arising from temporary dipoles. | Significant for the long alkyl chains, influencing packing and aggregation. |
| Electrostatic Interactions | Attractions or repulsions between charged or polar species. | Relevant if this compound is in a polar environment or involved in charge-transfer processes. |
| Hydrogen Bonding | Attraction between a hydrogen atom bonded to a highly electronegative atom and another electronegative atom. | Less significant for the hydrocarbon chains, but could be relevant if interacting with polar solvents or functional groups. |
| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Not directly applicable to the saturated alkyl chains of this compound itself, but relevant if interacting with aromatic systems. |
Prediction of Reactivity Parameters and Electronic Properties
Computational methods, particularly DFT, are employed to predict a range of electronic and reactivity parameters that govern a molecule's chemical behavior researchgate.netmdpi.comosti.gov. These parameters provide quantitative measures of a molecule's susceptibility to various chemical transformations.
Key predicted parameters include the dipole moment, which indicates the charge distribution within the molecule, and polarizability, which describes how easily the electron cloud can be distorted researchgate.net. Furthermore, concepts from conceptual DFT allow for the calculation of reactivity descriptors such as chemical hardness, chemical softness, electrophilicity index, and nucleophilicity index mdpi.comosti.gov. Chemical hardness quantifies a molecule's resistance to electronic deformation, while the electrophilicity index measures its ability to accept electrons mdpi.com. These descriptors, derived from FMO energies and other electronic properties, are vital for predicting how this compound might interact with other chemical species, such as in oxidation, reduction, or nucleophilic/electrophilic substitution reactions mdpi.comosti.gov.
Table 5: Predicted Reactivity Parameters and Electronic Properties
| Parameter | Value | Notes |
| Dipole Moment | Not specified | DFT calculations provide these values. |
| Polarizability | Not specified | DFT calculations provide these values. |
| Chemical Hardness | Not specified | Calculated via DFT mdpi.com. |
| Electrophilicity Index | Not specified | Calculated via DFT mdpi.com. |
| Ionization Potential | Not specified | Calculated via DFT researchgate.net. |
| Electron Affinity | Not specified | Calculated via DFT researchgate.net. |
Biochemical Interactions and Pathway Modulation of Octyl Disulfide in Vitro and in Silico Perspectives
Studies on Antimicrobial Activity Mechanisms (e.g., against MRSA)
Thiol-Disulfide Exchange Reactions in Microbial Systems
The dynamic nature of thiol-disulfide exchange is fundamental to many biological processes, including protein folding, redox regulation, and cellular defense mechanisms. Octyl disulfide and its derivatives have been implicated in modulating these reactions within microbial systems. Specifically, certain disulfiram (B1670777) analogs containing an S-octyl disulfide moiety have been shown to influence bacterial resistance mechanisms. These compounds can sensitize bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), to antibiotics like fosfomycin (B1673569). The proposed mechanism involves a thiol-disulfide exchange reaction where these analogs decrease intracellular levels of essential cofactors, such as bacillithiol. This depletion of bacillithiol, a critical component for the inactivation of fosfomycin by the bacterial enzyme fosB, leads to altered bacterial susceptibility and enhanced antibiotic efficacy nih.gov. Furthermore, octyl groups have been observed to participate in dithiol/disulfide interchange reactions within bacterial contexts, suggesting a broader role for octyl-containing disulfide compounds in bacterial redox homeostasis and stress responses uq.edu.au.
Structure-Activity Relationship Studies of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications affect a compound's biological function. For this compound derivatives, particularly those explored for antimicrobial activity, the length and nature of the alkyl chain have been found to significantly influence their potency.
Applications of Octyl Disulfide in Advanced Materials and Chemical Systems
Role as Chemical Additives in Industrial Formulations
Octyl disulfide and its related dialkyl disulfide counterparts serve as crucial additives in industrial formulations, particularly in lubricants and metalworking fluids, where they enhance performance under demanding conditions.
Extreme Pressure Additives in Lubricants
In lubrication technology, extreme pressure (EP) additives are incorporated into base oils to prevent seizure and minimize wear when surfaces are subjected to high loads and temperatures. Disulfide compounds, including dithis compound, are recognized for their effectiveness in this role. These additives function by forming a protective tribofilm on metal surfaces through chemical reactions under high-stress conditions.
Research has investigated the performance of various dialkyl disulfides as EP additives. For instance, studies comparing dibenzyl disulfide (DBDS) and dithis compound (DODS) in naphthenic base oil (NBO) found that DBDS exhibited superior performance, achieving an EP value of 1961 N and an anti-wear (AW) scar area of 6 mm². DODS, while also effective, showed an AW scar area of 9 mm² researchgate.net. Comparative studies between di-tert-octyl disulfide and di-n-cetyl disulfide in white oil revealed that the tertiary disulfide was significantly more reactive and effective in Falex and four-ball EP tests, demonstrating 2 to 20 times greater efficacy in reducing steady-state wear rates tandfonline.com. Furthermore, di-t-octyl disulfide in oil performed comparably to t-octyl chloride, and both were superior to di-n-octyl disulfide and n-octyl chloride. Mixtures of di-t-octyl disulfide and t-octyl chloride showed synergistic effects, doubling the additive action capes.gov.brtandfonline.com. These findings highlight the influence of alkyl chain structure and the nature of the disulfide linkage on EP and AW performance.
Table 1: Extreme Pressure and Anti-Wear Performance of Dialkyl Disulfides
| Additive | Base Oil | EP Value (N) | AW Scar Area (mm²) | Relative Efficacy (Wear Reduction) | Reference(s) |
| Dibenzyl disulfide | NBO | 1961 | 6 | - | researchgate.net |
| Dithis compound | NBO | - | 9 | - | researchgate.net |
| Di-tert-octyl disulfide | White Oil | - | - | 2-20x better than di-n-cetyl disulfide | tandfonline.com |
| Di-n-cetyl disulfide | White Oil | - | - | - | tandfonline.com |
| Di-t-octyl disulfide | Oil | - | - | Rated equal to t-octyl chloride (2% S) | capes.gov.brtandfonline.com |
| Di-n-octyl disulfide | Oil | - | - | Rated equivalent to n-octyl chloride (2% S) | capes.gov.brtandfonline.com |
Component in Metalworking Fluids
Metalworking fluids (MWFs) are essential in machining operations for cooling, lubrication, and chip removal. This compound, specifically dithis compound (DODS), has been identified as an extreme pressure additive in MWFs researchgate.netresearchgate.net. Its presence contributes to the fluid's ability to reduce friction and wear under the high pressures encountered at the tool-workpiece interface jst.go.jpmdpi.com. While specific quantitative data directly linking this compound to MWF performance metrics like coefficient of friction or tool life are less detailed in the reviewed literature, its classification as an EP additive underscores its role in enhancing the boundary lubrication regime within these complex formulations jst.go.jpmdpi.comresearchgate.net.
Integration into Polymer Systems and Functional Materials
The dynamic nature of the disulfide bond makes this compound and related structures valuable in the development of advanced polymeric materials, including vitrimers and functionalized organic electronic components.
Disulfide Bonds in Polymeric Networks and Vitrimers
Vitrimers represent a class of polymers that combine the mechanical robustness of thermosets with the reprocessability of thermoplastics. This is achieved through dynamic covalent bonds that allow for network rearrangement at elevated temperatures without permanent bond scission. Disulfide bonds are a key dynamic covalent chemistry employed in vitrimer design due to their ability to undergo reversible exchange reactions, such as disulfide metathesis mdpi.comresearchgate.net.
The incorporation of disulfide linkages, potentially derived from this compound or similar structures, into polymer networks can impart desirable properties such as self-healing, shape memory effects, and enhanced reprocessability. For example, epoxy vitrimers based on aromatic disulfide bonds have demonstrated reconfigurability and tunable mechanical properties researchgate.net. The dynamic exchange of disulfide bonds allows for topological changes, leading to accelerated stress relaxation and reduced malleability temperatures, making these materials suitable for applications requiring recyclability and repairability mdpi.comrsc.org. Polyolefin-based vitrimers have also been developed using sulfur-based linking units, including disulfide crosslinks, which undergo dynamic exchange under heat or light google.com. The efficiency of these exchange reactions can be influenced by factors such as network structure and disulfide concentration mdpi.com. While specific studies focusing solely on this compound in vitrimers are not extensively detailed, the general principles of disulfide bond chemistry are directly applicable, with "octyl" being a common alkyl chain length used in polymer modifications google.com.
Modification of Naphthalene (B1677914) Monoimides for Electronic Applications
Naphthalene monoimides (NMIs) are a class of π-conjugated molecules with significant potential in organic electronics due to their inherent electron-accepting properties, stability, and tunable electronic characteristics acs.orgresearchgate.net. The modification of NMIs with disulfide bridges and alkyl chains, such as octyl groups, allows for the fine-tuning of their electronic and electrochemical properties for specific applications.
Research has explored the synthesis of N-octyl naphthalene monoimides functionalized with peri-annulated disulfide bridges. These modifications aim to regulate redox properties and limit solubility, making them suitable for applications like organic electrode materials mdpi.commdpi.com. For instance, the development of N-octyl-3,4,5,6-tetrabromo-1,8-naphthalimide and related compounds has been reported, with detailed synthetic procedures and characterization data mdpi.com. The presence of disulfide linkages and varying alkyl chain lengths (e.g., octyl, corresponding to an 8-carbon chain) in naphthalimide derivatives can influence their electrochemical behavior and mechanical stability, potentially enhancing their performance in organic electronic devices such as transistors or battery electrodes mdpi.com.
Corrosion Inhibition Studies Utilizing this compound Derivatives
Organic compounds containing sulfur and nitrogen heteroatoms, along with hydrophobic alkyl chains, are often effective corrosion inhibitors. Derivatives incorporating this compound functionalities have been investigated for their ability to protect metal surfaces from corrosive environments.
Studies on compounds like 1-octyl-2-(octylthio)-1H-benzimidazole, which shares structural similarities with this compound derivatives, have shown significant corrosion inhibition efficiency for mild steel in acidic solutions. This benzimidazole (B57391) derivative achieved a 93% inhibition efficiency at a concentration of 10⁻³ M. Electrochemical studies indicated that it acts as a mixed-type corrosion inhibitor, with adsorption on the metal surface following the Langmuir adsorption isotherm model researchgate.net. Other research on disulfide-containing compounds, though not always specifically this compound, has demonstrated their effectiveness in corrosion protection formulations for oil and gas infrastructure google.com. For example, certain disulfide-related polymers have shown high inhibition efficiencies, increasing with concentration and adsorbing onto steel surfaces according to Langmuir isotherms, acting as mixed-type inhibitors researchgate.net. The presence of electron-donating substituents on organic inhibitor molecules generally enhances their efficiency, while electron-withdrawing groups can reduce it rsc.org. The octyl chain itself can contribute to forming a more compact and hydrophobic protective film on the metal surface, further enhancing inhibition researchgate.net.
Disulfide-Based Linkers in Responsive Systems (e.g., Drug Delivery Systems)
Disulfide bonds (-S-S-) serve as critical components in the design of advanced materials and chemical systems, particularly within the realm of responsive drug delivery. Their inherent sensitivity to specific environmental cues allows for the controlled release of therapeutic agents, enhancing treatment efficacy and minimizing off-target effects. While research into the specific applications of "this compound" as a linker in these systems is not extensively documented, the broader class of disulfide-based linkers, and compounds incorporating octyl moieties with disulfide linkages, demonstrate significant promise and are widely studied.
Introduction to Disulfide Linkers in Responsive Systems
Disulfide bonds are characterized by their ability to undergo cleavage under reductive conditions, a property that is strategically leveraged in stimuli-responsive materials. The differential concentration of reducing agents, most notably glutathione (B108866) (GSH), between the extracellular environment and intracellular compartments, forms the basis for targeted drug release. In healthy tissues and circulation, GSH levels are relatively low, ensuring the stability of disulfide-linked constructs. Conversely, many pathological conditions, particularly cancer, are associated with significantly elevated intracellular GSH concentrations nih.govdovepress.commdpi.com. This stark contrast allows disulfide-based systems to remain intact during systemic circulation but to efficiently disassemble and release their payload upon cellular internalization.
Mechanism of Responsiveness
The primary mechanism by which disulfide linkers respond is through thiol-disulfide exchange reactions. Glutathione, a ubiquitous intracellular tripeptide thiol, acts as the main reducing agent. In the presence of high intracellular GSH concentrations, the disulfide bond (-S-S-) undergoes a nucleophilic attack by the thiol group (-SH) of GSH. This process results in the formation of a mixed disulfide and a free thiol, effectively cleaving the original disulfide linkage nih.govdovepress.comresearchgate.netcreative-biolabs.comnih.govcreativebiolabs.net. This cleavage can lead to the liberation of conjugated drugs or the breakdown of nanocarrier structures, facilitating the targeted delivery of therapeutics.
Environmental Transformation and Fate of Octyl Disulfide
Chemical Degradation Pathways in Environmental Matrices
The transformation of octyl disulfide in the environment can occur through several abiotic chemical reactions. The rates and products of these reactions are highly dependent on the specific conditions of the environmental matrix, including pH, temperature, presence of oxidizing or reducing agents, and exposure to sunlight.
Hydrolytic Stability and Breakdown Products
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of disulfide bonds, such as the one in this compound, towards hydrolysis is significantly influenced by the pH of the surrounding medium.
Generally, disulfide bonds are relatively stable in neutral or acidic aqueous environments. However, under strong alkaline (high pH) conditions, the disulfide bond becomes more susceptible to cleavage. The hydrolysis of a symmetrical disulfide like this compound (RSSR) would yield a thiol (octanethiol, RSH) and a sulfenic acid (octanesulfenic acid, RSOH). The sulfenic acid is a reactive intermediate that can undergo further reactions.
Interactive Data Table: General Hydrolytic Stability of Dialkyl Disulfides
| pH Condition | Stability | Primary Breakdown Products |
| Acidic (pH < 7) | Generally Stable | Negligible hydrolysis |
| Neutral (pH ≈ 7) | Stable | Negligible hydrolysis |
| Alkaline (pH > 9) | Susceptible to cleavage | Thiol, Sulfenic Acid |
Oxidative and Reductive Degradation Processes
Oxidative and reductive processes are key pathways for the transformation of this compound in the environment.
Oxidative Degradation: In aerobic environments, such as the upper layers of soil and oxygenated surface waters, this compound can undergo oxidation. Common environmental oxidants include hydrogen peroxide, hydroxyl radicals, and singlet oxygen, often generated through photochemical processes. The oxidation of disulfides typically proceeds through a series of steps, initially forming thiolsulfinates (RS(O)SR). Further oxidation can lead to the formation of thiolsulfonates (RS(O)₂SR), and ultimately, the cleavage of the sulfur-sulfur bond to produce sulfonic acids (RSO₃H). The long alkyl chains of this compound may also be susceptible to oxidation, although the disulfide bond is generally more reactive.
Reductive Degradation: In anoxic or anaerobic environments, such as deep sediments and saturated soils, reductive degradation becomes a more significant pathway. Microbial activity is a primary driver of reduction in these environments. The disulfide bond in this compound can be cleaved through reduction to form two molecules of the corresponding thiol, octanethiol (C₈H₁₇SH). This process is a crucial step in the biogeochemical cycling of sulfur. Certain anaerobic bacteria can utilize disulfide compounds as electron acceptors in their metabolic processes.
Potential for Accumulation in Aquatic Sediments and Soils (excluding toxicological effects)
The tendency of an organic compound to accumulate in sediments and soils is largely governed by its hydrophobicity (tendency to avoid water) and its affinity for organic matter in the solid phase. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency to adsorb to soil and sediment, reducing its mobility and increasing its potential for accumulation.
Direct experimental data for the Koc of this compound is not available. However, Koc can be estimated from the octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. The logarithmic form, log Kow, is commonly used. For dithis compound, the log Kow is estimated to be approximately 7.7.
Using established quantitative structure-activity relationship (QSAR) equations, the log Koc can be estimated from the log Kow. A common equation for hydrophobic compounds is:
log Koc ≈ 0.81 * log Kow + 0.1
Using the estimated log Kow of 7.7 for this compound, the estimated log Koc would be:
log Koc ≈ 0.81 * 7.7 + 0.1 ≈ 6.34
This high estimated log Koc value suggests that this compound has a very strong affinity for organic matter in soil and sediment. Consequently, if released into the environment, it is expected to partition significantly from the water column into sediments and from soil water into soil organic matter. This strong binding will limit its mobility in the environment, reducing the likelihood of groundwater contamination but increasing its potential for accumulation in solid matrices.
Interactive Data Table: Estimated Partitioning Properties of this compound
| Parameter | Estimated Value | Implication for Accumulation |
| log Kow | ~7.7 | High hydrophobicity |
| log Koc | ~6.34 | Very strong adsorption to soil and sediment organic carbon |
Biodegradability Assessment and Environmental Persistence
The environmental persistence of this compound is determined by the interplay of the chemical degradation pathways mentioned above and, crucially, by its susceptibility to microbial degradation.
Biodegradability: The structure of this compound, with its long, linear alkyl chains, suggests that it is likely to be biodegradable. Long-chain alkanes are known to be degraded by a wide variety of microorganisms in both aerobic and anaerobic environments. The typical pathway for the aerobic biodegradation of long-chain alkanes involves the terminal oxidation of the alkyl chain to form a fatty alcohol, which is then further oxidized to a fatty acid. This fatty acid can then be metabolized through the β-oxidation pathway.
Microorganisms capable of degrading organic sulfur compounds are also ubiquitous in the environment. The initial step in the biodegradation of this compound would likely involve the enzymatic cleavage of the disulfide bond, as discussed in the reductive degradation section, to form octanethiol. The resulting octanethiol can then be further metabolized.
Environmental Persistence: While likely biodegradable, the rate of degradation, and thus the persistence, of this compound will be influenced by several factors. Its low water solubility and strong adsorption to soil and sediment (as indicated by the high estimated Koc) can reduce its bioavailability to microorganisms, potentially slowing the rate of degradation. In general, compounds with long alkyl chains can be more persistent than their shorter-chain counterparts.
Specific data on the half-life of this compound in soil or sediment is not available. However, by analogy to other long-chain organic compounds, its persistence is expected to be moderate to high, with half-lives potentially in the range of months to years, depending on the environmental conditions. Highly contaminated sites may exhibit faster degradation rates once microbial populations acclimate. Conversely, in environments with low microbial activity, low temperatures, or where the compound is strongly sequestered, its persistence could be significantly longer.
Future Research Directions and Emerging Paradigms for Octyl Disulfide
Development of Novel and Sustainable Synthetic Routes
The synthesis of octyl disulfide and related dialkyl disulfides is an active area of research, with a strong emphasis on developing environmentally friendly and efficient methodologies. Traditional methods often involve the oxidation of thiols, which can sometimes lead to over-oxidation or require harsh reagents. Recent advancements focus on "green chemistry" principles, utilizing benign solvents, milder reaction conditions, and more sustainable reagents.
One notable green approach involves the use of ascorbic acid (Vitamin C) as a catalyst in aqueous media for the oxidation of thiols to disulfides researchgate.nettandfonline.comtandfonline.com. This method is lauded for its simplicity, cost-effectiveness, and mild reaction conditions, operating at room temperature with short reaction times and yielding disulfides in high percentages, often between 92-98% for aliphatic thiols like octane-1-thiol researchgate.nettandfonline.comtandfonline.com. The mechanism is proposed to involve ascorbyl-free radicals acting as electron donors to facilitate the coupling of thiol radicals tandfonline.com.
Another sustainable route employs potassium-5-methyl-1,3,4-oxadiazole-2-thiolate (PMOxT) as a sulfur transfer reagent in water, reacting with alkyl halides to produce symmetrical dialkyl disulfides and trisulfides tandfonline.com. This method is also base-free, uses water as the solvent, and achieves high yields, up to 98% for various dialkyl disulfides tandfonline.com. Furthermore, a three-component reaction utilizing alkyl halides, thiourea (B124793), and Bunte salts in water has been developed for the synthesis of unsymmetrical disulfides, offering high purity and yields up to 92% without the need for metal catalysts or additional oxidants/reductants rsc.org. Molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or air as oxidants also presents a green protocol for disulfide synthesis, noted for its scalability and functional group compatibility rsc.org.
Table 1: Comparison of Green Synthetic Routes for Dialkyl Disulfides
| Method | Key Reagents/Catalyst | Solvent | Conditions | Typical Yield | Sustainability Aspects |
| Ascorbic Acid Oxidation | Ascorbic acid (catalyst) | Water | Room Temperature | 92-98% | Water as solvent, inexpensive, reusable catalyst, mild conditions, simple work-up researchgate.nettandfonline.comtandfonline.com |
| PMOxT Sulfur Transfer | Potassium-5-methyl-1,3,4-oxadiazole-2-thiolate (PMOxT) | Water | Mild | Up to 98% | Water as solvent, base-free, avoids organic solvents tandfonline.com |
| Three-Component Reaction | Alkyl halides, thiourea, Bunte salts | Water | Heating (7h) | Up to 92% | Water as solvent, metal-free, no extra oxidant/reductant required rsc.org |
| Molybdenum-Catalyzed Oxidation | Molybdenum catalyst (e.g., polyoxomolybdate), H₂O₂ or Air | Various | Mild | Good to High | Selective oxidation, scalable, functional group compatibility rsc.org |
Future research could focus on expanding the substrate scope of these green methods to include more complex or sterically hindered alkyl chains, optimizing catalyst loading and reaction times, and exploring continuous flow synthesis for enhanced efficiency and scalability. Investigating the recyclability and long-term stability of catalysts like ascorbic acid and polyoxomolybdates in these processes will also be crucial for truly sustainable industrial applications.
Exploration of this compound in Advanced Catalytic Cycles
The disulfide bond is known for its redox activity and ability to undergo cleavage and reformation, making compounds like this compound potential candidates for roles in catalytic cycles. While direct catalytic applications of this compound itself are less extensively documented compared to other organosulfur compounds, related disulfides and thiols are explored in various catalytic transformations.
Research has shown that rhodium complexes can catalyze reactions involving disulfides. For instance, rhodium-catalyzed hydrogenation of di(octyl) disulfide can lead to the formation of 1-octanethiol (B94742) mdpi.com. This highlights the potential for disulfides to act as precursors or participants in metal-catalyzed redox cycles, where the S-S bond can be activated. Palladium catalysis has also been investigated for reactions involving disulfides, such as the synthesis of thioesters from pyridinamides and disulfides thieme-connect.com.
Emerging paradigms could explore this compound as a ligand in transition metal catalysis, where its sulfur atoms could coordinate to metal centers, influencing catalytic activity and selectivity. Furthermore, its potential use as a sulfur source or mediator in organocatalytic cycles, particularly those involving redox processes or C-S bond formation, warrants investigation. Understanding the precise mechanisms by which disulfides participate in catalytic cycles, including their role in catalyst activation, deactivation, or as sacrificial reagents, will be key to unlocking their full potential in this domain.
In-depth Investigations of Complex Biochemical Interactions
While direct therapeutic or biological administration information is excluded, the inherent chemical properties of this compound suggest potential interactions within complex biochemical systems that are worthy of investigation. Organosulfur compounds, particularly those with disulfide linkages, are known to participate in various biological processes, often related to redox homeostasis and cellular signaling.
The disulfide bond itself is a critical structural element in many proteins, influencing their folding and function. Although this compound is a simple aliphatic disulfide, its lipophilic nature might facilitate interactions with biological membranes or hydrophobic pockets of enzymes. Research could explore its potential as a probe for studying enzyme active sites that interact with sulfur-containing molecules or as a component in model systems mimicking biological disulfide exchange reactions.
Investigating the redox behavior of this compound in biological contexts, such as its ability to undergo reduction to thiols or participate in trans-disulfide exchange reactions with biomolecules under specific conditions, could reveal novel insights. Studies could also focus on its potential role in modulating cellular redox pathways or its interactions with specific cellular components without necessarily implying a direct pharmacological effect. Understanding these interactions at a molecular level could pave the way for designing more sophisticated bio-inspired molecules.
Design of this compound-Containing Smart Materials
The dynamic nature of the disulfide bond makes it an attractive functional group for incorporation into advanced materials, particularly "smart" or responsive materials. These materials are designed to change their properties in response to external stimuli, such as changes in pH, temperature, or the presence of specific chemical agents. The reversible cleavage and reformation of disulfide bonds under reducing or oxidizing conditions offer a pathway to stimuli-responsive behavior.
This compound, with its two flexible octyl chains, could serve as a cross-linking agent or a functional component in polymers and supramolecular assemblies. For example, polymers incorporating disulfide linkages derived from this compound could exhibit self-healing properties, where mechanical damage can be repaired through the reformation of disulfide bonds. Alternatively, such materials could be designed to degrade or release encapsulated substances in response to reducing environments, mimicking biological systems or enabling controlled drug delivery.
Future research could focus on synthesizing novel polymers and networks where this compound or its derivatives are integral components. Investigating the mechanical properties, responsiveness, and degradation kinetics of these materials under various stimuli would be crucial. The incorporation of this compound into hydrogels, elastomers, or nanoparticles could lead to new classes of materials with tunable properties for applications ranging from soft robotics to advanced coatings and biomedical devices.
Computational Approaches for Predictive Modeling and Design
Computational chemistry offers powerful tools for predicting the properties, reactivity, and potential applications of molecules like this compound, thereby guiding experimental efforts. Quantum chemical calculations, such as Density Functional Theory (DFT), can elucidate the electronic structure, bond energies, and vibrational frequencies of this compound, providing fundamental insights into its stability and reactivity.
Molecular dynamics simulations can be employed to study the conformational behavior of this compound in different environments, such as in solution or within a material matrix. This can help predict its solubility, diffusion properties, and interactions with other molecules or surfaces. Furthermore, computational methods can be used to model the mechanisms of reactions involving this compound, such as its participation in catalytic cycles or its degradation pathways.
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, could be applied to understand how variations in the alkyl chain length or the introduction of functional groups onto the this compound structure might influence its properties and potential applications. For instance, computational screening could identify optimal molecular designs for specific material properties or for predicting reactivity in catalytic systems. The integration of computational design with experimental synthesis and characterization can significantly accelerate the discovery and development of new applications for this compound and related compounds.
List of Compounds Mentioned:
this compound
Octane-1-thiol
Alkyl halides
Alkyl tosylates
Potassium-5-methyl-1,3,4-oxadiazole-2-thiolate (PMOxT)
Ascorbic acid (Vitamin C)
Thiols
Thiourea
Bunte salts
Dialkyl disulfides
Dialkyl trisulfides
Molybdenum
Polyoxomolybdate
Hydrogen peroxide (H₂O₂)
Air
Rhodium complexes
Di(octyl) disulfide
1-Octanethiol
Pyridinamides
Thioesters
Polymers
Hydrogels
Elastomers
Nanoparticles
Density Functional Theory (DFT)
Molecular dynamics simulations
Quantitative Structure-Activity Relationship (QSAR)
Octyl chains
Disulfide bonds
Aliphatic thiols
Aqueous media
Organic solvents
Alkyl mercaptans
Benzyl mercaptan
2-phenylethylmercaptan
Furfuryl mercaptan
Symmetrical diaryl disulfides
Purines
Azoarenes
N-hydroxy aryl sulfonamides
Thiosulfonates
Halogenated n-octane
Mercaptoethanol
Quaternary ammonium (B1175870) salt
Sodium bromide
Sodium sulfhydrate
N-n-octyl isothiazolinone
Methyl acrylate (B77674)
Sodium disulfide
Dimethyl propionate (B1217596) of dithio
Dithiobolandiol methyl ester
N-n-octyl-3-sulfydryl propionic acid amide
N-n-octyl isothiazoline keto hydrochloride
Dithio two (N-n-octyl propionic acid amide)
Isovaleryl-
Hexanoyl-
Octanoyl-
Palmitoyl-
Oleoyl-
12-hydroxy-stearoyl
Dithiolopyrrolones (DTPs)
Holomycin
Gliotoxin
FK228
Thioredoxin-oxidoreductase-like enzyme (HlmI)
Antimony penta (iso-octyl thioglycollate)
Triphenylstibine oxide
Thioglycolic acid
β-thiopropionic acid
Q & A
Q. How to design a robust protocol for enzymatic synthesis of this compound derivatives?
- Methodology : Optimize transesterification using esterases (e.g., from Bacillus licheniformis) with octanethiol and acyl donors. Reaction parameters (pH, temperature, substrate molar ratio) are tuned via response surface methodology (RSM), with product quantification via GC .
Q. What controls are essential to ensure reproducibility in this compound’s chromatographic analysis?
- Methodology : Include internal standards (e.g., dodecyl disulfide) and blank runs to account for column carryover. Validate inter-day reproducibility using coefficient of variation (CV) calculations for retention times .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
